N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1327517-70-3
VCID: VC4270670
InChI: InChI=1S/C16H19N3OS2.ClH/c1-3-19-9-8-13-14(10-19)22-16(17-13)18-15(20)11-4-6-12(21-2)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H,17,18,20);1H
SMILES: CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)SC.Cl
Molecular Formula: C16H20ClN3OS2
Molecular Weight: 369.93

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride

CAS No.: 1327517-70-3

Cat. No.: VC4270670

Molecular Formula: C16H20ClN3OS2

Molecular Weight: 369.93

* For research use only. Not for human or veterinary use.

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride - 1327517-70-3

Specification

CAS No. 1327517-70-3
Molecular Formula C16H20ClN3OS2
Molecular Weight 369.93
IUPAC Name N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methylsulfanylbenzamide;hydrochloride
Standard InChI InChI=1S/C16H19N3OS2.ClH/c1-3-19-9-8-13-14(10-19)22-16(17-13)18-15(20)11-4-6-12(21-2)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H,17,18,20);1H
Standard InChI Key JWTNSKXQCFYPKK-UHFFFAOYSA-N
SMILES CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)SC.Cl

Introduction

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride is a complex organic compound belonging to the class of thiazolo-pyridine derivatives. This compound is characterized by its unique heterocyclic structure, combining elements of both thiazole and pyridine rings. It is primarily studied for its potential pharmacological applications, particularly in the field of medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride would typically involve several steps, including the formation of the thiazolo-pyridine core and the attachment of the benzamide moiety. Reaction conditions such as temperature, pressure, and catalysts are crucial for achieving desired outcomes.

StepDescription
1. Formation of Thiazolo-Pyridine CoreInvolves the synthesis of the tetrahydrothiazolo[5,4-c]pyridine ring system.
2. Attachment of Benzamide MoietyRequires the introduction of the 4-(methylthio)benzamide group to the thiazolo-pyridine core.
3. Hydrochloride Salt FormationConversion of the base into its hydrochloride salt for improved stability and solubility.

Biological Activity and Potential Applications

Potential ApplicationDescription
Anticoagulation TherapySimilar compounds have shown activity against activated coagulation factor X, suggesting potential use in anticoagulation therapy.
Other Therapeutic AreasFurther research may reveal additional therapeutic applications based on its heterocyclic structure and potential interactions with biological targets.

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